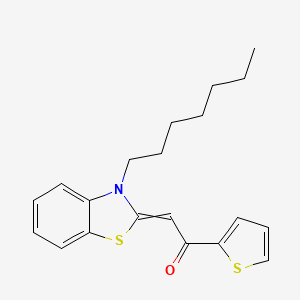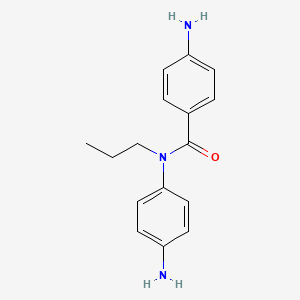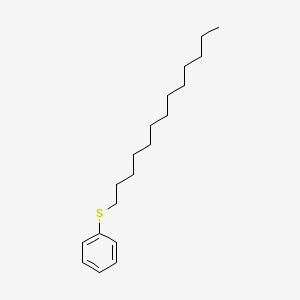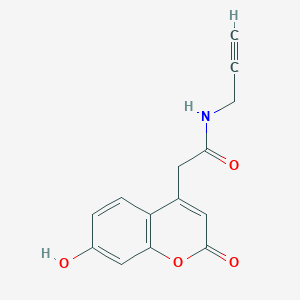
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a heptyl group attached to the benzothiazole ring and a thiophene ring attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a catalyst. One common method involves the use of 3-heptyl-2-aminobenzothiazole and thiophene-2-carbaldehyde as starting materials. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzothiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s interaction with microbial cell membranes can result in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(phenyl)ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. The presence of the thiophene ring enhances the compound’s electronic properties, making it suitable for applications in organic electronics. Additionally, the heptyl group provides hydrophobic characteristics, which can influence the compound’s interaction with biological membranes and its overall biological activity.
Eigenschaften
CAS-Nummer |
871717-36-1 |
|---|---|
Molekularformel |
C20H23NOS2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-(3-heptyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C20H23NOS2/c1-2-3-4-5-8-13-21-16-10-6-7-11-18(16)24-20(21)15-17(22)19-12-9-14-23-19/h6-7,9-12,14-15H,2-5,8,13H2,1H3 |
InChI-Schlüssel |
YBKUSXMCMQHKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
